![molecular formula C10H21O3PS B14596189 Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate CAS No. 61609-53-8](/img/structure/B14596189.png)
Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a vinyl group substituted with an ethylsulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate can be achieved through the microwave-assisted alkylation of phosphonic ester-acid derivatives. This method involves the reaction of monoalkyl phosphonic derivatives with alkyl halides in the presence of triethylamine under solvent-free conditions at 135°C . The reaction is efficient and allows for the preparation of dialkyl phosphonates with different alkoxy groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted alkylation processes. These processes are optimized for high yields and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mécanisme D'action
The mechanism of action of dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipropyl [2-(butylsulfanyl)ethenyl]phosphonate
- Diethyl [2-(ethylsulfanyl)ethenyl]phosphonate
- Dimethyl [2-(ethylsulfanyl)ethenyl]phosphonate
Uniqueness
Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate is unique due to its specific combination of alkyl and ethylsulfanyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
61609-53-8 |
|---|---|
Formule moléculaire |
C10H21O3PS |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
1-[2-ethylsulfanylethenyl(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C10H21O3PS/c1-4-7-12-14(11,13-8-5-2)9-10-15-6-3/h9-10H,4-8H2,1-3H3 |
Clé InChI |
QOCHYJFHXUSNMS-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(C=CSCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
![3-Bromo-N~2~,N~6~,4-trimethyl-5-[(E)-(2-nitrophenyl)diazenyl]pyridine-2,6-diamine](/img/structure/B14596116.png)
![5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate](/img/structure/B14596120.png)
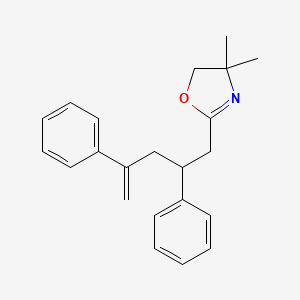
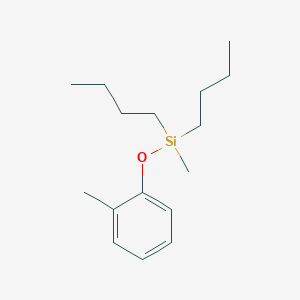
![1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene](/img/structure/B14596140.png)
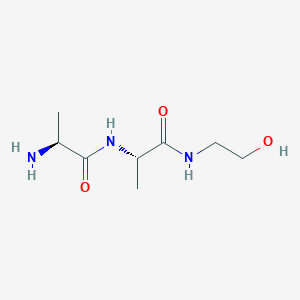
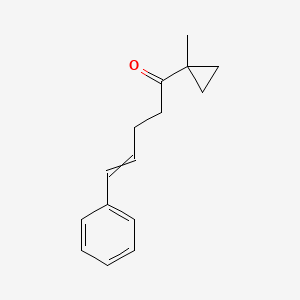
![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
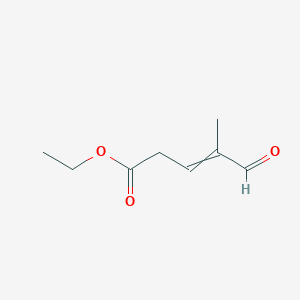
![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)
![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
![4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one](/img/structure/B14596176.png)
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
